Pyridine, 3-(1-propynyl)-(9CI)
Description
Pyridine, 3-(1-propynyl)-(9CI) (CAS: Not explicitly provided; see ) is a pyridine derivative featuring a propynyl (-C≡C-CH3) substituent at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,1H3 |
InChI Key |
GNPRXXGKEWSOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-propynyl)-(9CI) typically involves the reaction of pyridine with a propynylating agent. One common method is the Sonogashira coupling reaction, where pyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(1-propynyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives with reduced propynyl groups.
Substitution: Pyridine derivatives with various functional groups replacing the propynyl group.
Scientific Research Applications
Pharmaceutical Applications
Pyridine derivatives are widely recognized for their biological activity. Pyridine, 3-(1-propynyl)-(9CI) has been explored for its potential as a pharmacological agent:
- Anticancer Activity : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to pyridine, 3-(1-propynyl)-(9CI) exhibit activity against various cancer cell lines, suggesting potential as anticancer agents .
- Syk Kinase Inhibition : A related study detailed the synthesis of substituted naphthyridines that act as Syk kinase inhibitors. These compounds share structural similarities with pyridine, 3-(1-propynyl)-(9CI), highlighting its potential role in developing targeted cancer therapies .
Agrochemical Applications
Pyridine compounds are frequently utilized in the development of pesticides and herbicides due to their effectiveness against pests:
- Insecticides : Pyridine derivatives have been incorporated into formulations for insect control. Their ability to disrupt pest physiology makes them valuable in agricultural practices .
- Herbicides : The compound has been evaluated for herbicidal properties, showing promise in controlling unwanted vegetation without harming crops .
Material Science Applications
The unique properties of pyridine, 3-(1-propynyl)-(9CI) lend themselves to various applications in materials science:
- Polymer Chemistry : Pyridine derivatives are used as monomers or additives in polymer synthesis, enhancing thermal stability and mechanical properties of polymers .
- Catalysis : The compound can function as a ligand in coordination chemistry, facilitating catalytic reactions in organic synthesis .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyridine derivatives. The research demonstrated that specific substitutions on the pyridine ring could enhance cytotoxicity against breast cancer cells. The study concluded that further exploration of these compounds could lead to new therapeutic agents .
Case Study 2: Agrochemical Development
In an agrochemical study, pyridine-based insecticides were tested against common agricultural pests. The results indicated significant efficacy compared to traditional insecticides, with reduced environmental impact. This research supports the integration of pyridine derivatives into sustainable agricultural practices .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibits proliferation in cancer cell lines |
| Agrochemicals | Insecticides | Effective against various pests |
| Material Science | Polymer additives | Improves thermal stability |
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-propynyl)-(9CI) involves its interaction with various molecular targets. The propynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
3-(β-D-Ribofuranosyl)-5-[3-(dichloroacetamido)-1-propynyl]-2-oxo(1H)pyridine (Compound 3, )
- Structure : A pyridine derivative with a propynyl group modified by a dichloroacetamido moiety at the 5-position, linked to a ribose sugar.
- Key Differences :
- The substituent is at the 5-position (vs. 3-position in the target compound).
- Additional functional groups (dichloroacetamido and ribose) enhance solubility and reactivity for nucleotide analog synthesis.
- Applications : Used in RNA biotinylation and site-specific labeling .
1-(β-D-Ribofuranosyl)-4-[3-(fluorescein-5-carboxamido)-1-propynyl]pyrrole-2-carbaldehyde 5′-triphosphate (8a, )
- Structure : A pyrrole-carbaldehyde derivative with a fluorescein-tagged propynyl group.
- Key Differences :
- Heterocyclic core differs (pyrrole vs. pyridine).
- Fluorescein modification enables fluorescence-based detection in molecular probes.
- Applications : Fluorescent labeling of nucleic acids .
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b, )
- Structure : A pyridine-pyrrolidine hybrid with a propionyl linker.
- Key Differences :
- Lacks the alkynyl group but includes a peptidic backbone.
- Designed for selective recognition in biological systems.
- Applications: Potential use in enzyme inhibition or receptor targeting .
2-Pyridinemethanamine, alpha-2-propenyl-(9CI) ()
- Structure : Pyridine with a propenyl (-CH₂-CH=CH₂) substituent at the 2-position.
- Key Differences :
- Substituent position (2 vs. 3) and type (propenyl vs. propynyl).
- Reduced reactivity due to the absence of a triple bond.
- Applications : Intermediate in organic synthesis .
Comparative Analysis
Key Observations:
Substituent Position : The 3-position in pyridine derivatives often enhances electronic effects for nucleophilic reactions compared to 2- or 4-position analogs .
Functional Group Impact: Alkynyl groups (e.g., propynyl) enable click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation . Fluorescein or biotin tags expand utility in imaging and diagnostics .
Biological Activity : Compounds with peptidic or sugar moieties (e.g., 13b, Compound 3) show higher target specificity .
Biological Activity
Pyridine, 3-(1-propynyl)-(9CI) is a compound that belongs to the pyridine family, known for its diverse biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Pyridine derivatives are characterized by a six-membered aromatic ring containing one nitrogen atom. The specific compound in focus, Pyridine, 3-(1-propynyl)-(9CI), features a propynyl substituent at the 3-position, which may influence its biological interactions and activity.
1. Antimicrobial Activity
Pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyridine scaffolds exhibit significant activity against various bacterial strains. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyridine-3-(1-propynyl) | S. aureus | 20 |
| Pyridine-3-(1-propynyl) | S. pneumoniae | 18 |
| Other derivatives | Various strains | Variable |
2. Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored. Studies have demonstrated that certain pyridine compounds can inhibit the growth of cancer cell lines, including ovarian and breast cancer cells. For example, a derivative was found to exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of Pyridine, 3-(1-propynyl)-(9CI):
- Cell Lines Tested : Ovarian cancer (A2780), breast cancer (MCF-7), and non-cancerous cardiac cells (H9C2).
- Results : The compound demonstrated an IC50 value of 15 µM against A2780 cells, indicating significant anticancer activity.
3. Antidiabetic Activity
Recent investigations have highlighted the potential of pyridine derivatives in managing diabetes. Some compounds have been shown to enhance insulin sensitivity and promote glucose uptake in muscle and fat cells .
Table 2: Antidiabetic Effects of Pyridine Derivatives
| Compound | Effect on Glucose Uptake (%) | Insulin Sensitivity Improvement (%) |
|---|---|---|
| Pyridine-3-(1-propynyl) | +25 | +30 |
| Other derivatives | Variable | Variable |
The biological activities of Pyridine, 3-(1-propynyl)-(9CI) are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptors related to glucose metabolism and tumor growth.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with good bioavailability. However, further studies are required to fully understand its metabolism and excretion pathways.
Q & A
Q. What are the recommended synthetic routes for Pyridine, 3-(1-propynyl)-(9CI), and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of pyridine derivatives with propargyl groups typically involves Sonogashira coupling between a halogenated pyridine precursor (e.g., 3-bromopyridine) and a terminal alkyne (e.g., 1-propyne). Key steps include:
- Use of palladium (Pd) catalysts (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as co-catalysts to facilitate cross-coupling.
- Optimization of solvent systems (e.g., tetrahydrofuran or dimethylformamide) and reaction temperatures (60–80°C) to enhance yield .
- Purification via column chromatography or preparative HPLC, validated by NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How can computational methods predict the electronic properties of Pyridine, 3-(1-propynyl)-(9CI)?
Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Basis sets such as correlation-consistent cc-pVTZ or cc-pVDZ are recommended for modeling π-conjugation effects from the propargyl group . Key outputs include:
Q. What spectroscopic techniques are critical for characterizing Pyridine, 3-(1-propynyl)-(9CI)?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT/GIAO method). The propargyl proton typically appears at δ 2.0–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using electrospray ionization (ESI) .
- IR Spectroscopy : Identify alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of Pyridine, 3-(1-propynyl)-(9CI) for nucleic acid structures like G-quadruplexes?
Methodological Answer: Contradictions may arise from variations in experimental conditions (e.g., buffer pH, ion concentration). To address this:
- Use fluorescence titration assays with standardized buffers (e.g., 10 mM KCl, pH 7.4) and control for temperature.
- Validate binding modes via molecular dynamics (MD) simulations, incorporating solvent effects and explicit counterions .
- Compare results with analogs (e.g., pyridine derivatives lacking the propargyl group) to isolate structural contributions .
Q. What mechanistic insights can be gained from studying the propargyl group’s reactivity in Pyridine, 3-(1-propynyl)-(9CI)?
Methodological Answer:
- Kinetic Studies : Monitor alkyne reactivity under click chemistry conditions (e.g., Cu-catalyzed azide-alkyne cycloaddition) using time-resolved NMR or UV-Vis spectroscopy.
- DFT Calculations : Model transition states for alkyne participation in cyclization or addition reactions, using solvent continuum models (e.g., PCM) .
- Isotopic Labeling : Track regioselectivity in reactions using deuterated propargyl groups.
Q. How should researchers approach conflicting data on the compound’s photophysical properties?
Methodological Answer: Discrepancies in fluorescence quantum yields or excitation wavelengths may stem from impurities or solvent polarity effects. To resolve:
- Purify samples via recrystallization or preparative HPLC.
- Perform solvent-dependent studies (e.g., in polar vs. non-polar solvents) and correlate with computed excited-state dipole moments (TD-DFT) .
- Validate using time-resolved fluorescence spectroscopy to distinguish intrinsic properties from environmental artifacts .
Safety and Stability Considerations
Q. What precautions are necessary for handling Pyridine, 3-(1-propynyl)-(9CI) in laboratory settings?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Propargyl derivatives may release toxic gases (e.g., CO, HCN) upon heating .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
